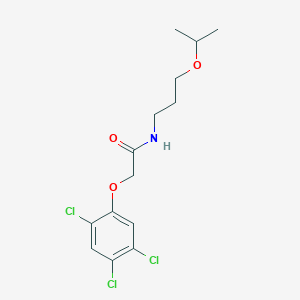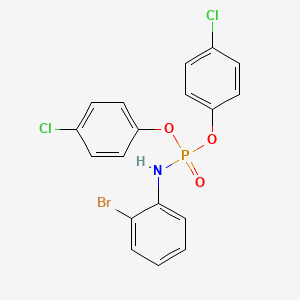![molecular formula C18H19NO4 B5171968 methyl 4-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B5171968.png)
methyl 4-[(4-propoxybenzoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(4-propoxybenzoyl)amino]benzoate, also known as PBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of benzoic acid and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of methyl 4-[(4-propoxybenzoyl)amino]benzoate varies depending on its application. In anti-inflammatory and anti-cancer research, this compound has been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. In anti-diabetic research, this compound has been shown to activate the insulin signaling pathway and improve glucose uptake in cells. In agriculture, this compound has been shown to regulate plant growth by affecting the expression of certain genes and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on different organisms. In humans, this compound has been shown to reduce inflammation, inhibit cancer cell growth, and improve glucose uptake. In plants, this compound has been shown to regulate plant growth and increase crop yields. However, the effects of this compound on different organisms vary depending on the concentration and duration of exposure.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[(4-propoxybenzoyl)amino]benzoate has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, this compound also has some limitations such as its limited solubility in water and its potential to form polymorphs, which can affect the reproducibility of experiments.
Orientations Futures
There are several future directions for methyl 4-[(4-propoxybenzoyl)amino]benzoate research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential applications in nanotechnology and biomedicine, and the exploration of its effects on different organisms and ecosystems. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects on humans and the environment.
Conclusion:
In conclusion, this compound is a chemical compound with unique properties and potential applications in various fields such as medicine, agriculture, and material science. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and its impact on different organisms and ecosystems.
Méthodes De Synthèse
Methyl 4-[(4-propoxybenzoyl)amino]benzoate can be synthesized through various methods, including the reaction of 4-aminobenzoic acid with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-aminobenzoic acid with 4-propoxybenzoyl isocyanate in the presence of a catalyst such as triethylamine. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reactants.
Applications De Recherche Scientifique
Methyl 4-[(4-propoxybenzoyl)amino]benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In agriculture, this compound has been used as a plant growth regulator and pesticide. In material science, this compound has been used to synthesize novel polymers and materials with unique properties.
Propriétés
IUPAC Name |
methyl 4-[(4-propoxybenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-12-23-16-10-6-13(7-11-16)17(20)19-15-8-4-14(5-9-15)18(21)22-2/h4-11H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSBERAZAZWFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{2,2-bis[1-(4-methylphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5171887.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171914.png)


![4,4'-thiobis[N-(4-bromophenyl)benzenesulfonamide]](/img/structure/B5171931.png)
![4-[(3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acryloyl)amino]benzamide](/img/structure/B5171939.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5171946.png)
![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B5171948.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5171952.png)
![N-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5171960.png)
![1-allyl-5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171974.png)

![N-(2-{1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)acetamide](/img/structure/B5171991.png)
![N-{4-methoxy-2-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5171999.png)